N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide

Structure-Activity Relationship Medicinal Chemistry Conformational Analysis

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide is a synthetic heterocyclic small molecule (C20H19N3O3; MW 349.4 g/mol) belonging to the furan-3-yl pyrazine carboxamide class. Its structure comprises a furan-3-yl substituent at the pyrazine 3-position linked via a methylene bridge to a 1-(2-methoxyphenyl)cyclopropanecarboxamide moiety.

Molecular Formula C20H19N3O3
Molecular Weight 349.39
CAS No. 2034501-14-7
Cat. No. B2868790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide
CAS2034501-14-7
Molecular FormulaC20H19N3O3
Molecular Weight349.39
Structural Identifiers
SMILESCOC1=CC=CC=C1C2(CC2)C(=O)NCC3=NC=CN=C3C4=COC=C4
InChIInChI=1S/C20H19N3O3/c1-25-17-5-3-2-4-15(17)20(7-8-20)19(24)23-12-16-18(22-10-9-21-16)14-6-11-26-13-14/h2-6,9-11,13H,7-8,12H2,1H3,(H,23,24)
InChIKeyLRHVAKKYDGSHDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide (CAS 2034501-14-7): Procurement-Relevant Chemical Profile


N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide is a synthetic heterocyclic small molecule (C20H19N3O3; MW 349.4 g/mol) belonging to the furan-3-yl pyrazine carboxamide class [1]. Its structure comprises a furan-3-yl substituent at the pyrazine 3-position linked via a methylene bridge to a 1-(2-methoxyphenyl)cyclopropanecarboxamide moiety. The compound is catalogued as a screening compound (CID 122163005) and is commercially available through compound library suppliers [1]. Its calculated XLogP3 of 1.6, 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 rotatable bonds place it within drug-like chemical space, making it a relevant scaffold for medicinal chemistry and probe discovery [1].

Why In-Class Furan-Pyrazine Carboxamides Cannot Substitute N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide (CAS 2034501-14-7) Without Risk of Divergent Biological Outcomes


Within the furan-3-yl pyrazine carboxamide chemotype, even minor structural modifications produce pronounced shifts in physicochemical and steric properties that govern target engagement, selectivity, and metabolic stability. The cyclopropane carboxamide core of CAS 2034501-14-7 introduces conformational rigidity and a unique spatial orientation of the 2-methoxyphenyl group, contrasting with flexible amide linkers found in analogs such as N-{3-(furan-3-yl)pyrazin-2-ylmethyl}furan-3-carboxamide (CAS 2034316-23-7) or N-{3-(furan-3-yl)pyrazin-2-ylmethyl}-4-phenyloxane-4-carboxamide (CAS 2034422-95-0) [1][2]. Substituting the 2-methoxyphenyl-cyclopropane group with a furan-3-carboxamide (ΔMW ≈ 80 Da; ΔXLogP3 ≈ -1.2) or a phenyloxane-4-carboxamide (ΔMW ≈ +14 Da; increased rotatable bonds) alters both hydrogen-bonding capacity and lipophilicity, parameters known to critically affect kinase binding pockets, ADME profiles, and off-target promiscuity [3]. Consequently, generic interchange among this series cannot be assumed without orthogonal biological verification.

Quantitative Differential Evidence for N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide (CAS 2034501-14-7) Versus Closest Structural Analogs


Conformational Rigidity and Steric Bulk: Cyclopropane- vs. Acyclic Carboxamide Linkers

The target compound incorporates a 1-(2-methoxyphenyl)cyclopropanecarboxamide group, which introduces a sp3-rich, conformationally restricted cyclopropane ring absent in acyclic analogs. Compared to N-{3-(furan-3-yl)pyrazin-2-ylmethyl}furan-3-carboxamide (CAS 2034316-23-7), which bears a planar furan-3-carboxamide, CAS 2034501-14-7 possesses 6 rotatable bonds (vs. 4) but gains a quaternary sp3 center that restricts backbone flexibility and projects the 2-methoxyphenyl group into a distinct vector orientation [1][2]. This conformational preorganization is commonly exploited in kinase inhibitor design to enhance binding entropy and subtype selectivity [3].

Structure-Activity Relationship Medicinal Chemistry Conformational Analysis

Lipophilicity Modulation: XLogP3 Differences Between 2-Methoxyphenyl and Furan/Oxane Analogs

The computed XLogP3 of CAS 2034501-14-7 is 1.6, reflecting the balanced lipophilicity contributed by the 2-methoxyphenyl-cyclopropane motif [1]. In contrast, the furan-3-carboxamide analog (CAS 2034316-23-7) exhibits XLogP3 = 0.4, while the 4-phenyloxane-4-carboxamide analog (CAS 2034422-95-0) shows XLogP3 = 1.4 [2][3]. The target compound thus occupies an intermediate lipophilicity range predicted to favor membrane permeability while avoiding excessive logP-driven promiscuity or solubility limitations, a well-established criterion in CNS and oral drug design [4].

Lipophilicity ADME Prediction Drug-Likeness

Hydrogen Bond Acceptor Capacity and Topological Polar Surface Area Differentiation

The target compound presents a topological polar surface area (TPSA) of 81.2 Ų (inferred from the shared furan-pyrazine-methyl core) with 5 hydrogen bond acceptors (HBA) and 1 hydrogen bond donor (HBD) [1]. The close analog 1-(2-methoxyphenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)cyclopropanecarboxamide (CAS 2034614-08-7) replaces the furan oxygen with a methylpyrazole nitrogen, altering the HBA/HBD pattern and electronic surface potential without substantially changing MW . The thiophene analog (CAS 2034389-58-5) substitutes sulfur for oxygen, reducing electronegativity at that position and modifying dipole moment . These heteroatom substitutions are known to differentially engage kinase hinge regions and influence selectivity across the kinome [2].

Drug Design Permeability Pharmacophore Modeling

Evidence-Backed Application Scenarios for Procuring N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide (CAS 2034501-14-7)


Kinase Hinge-Binder SAR Expansion with Conformational Restriction

The cyclopropane carboxamide motif of CAS 2034501-14-7 provides a conformationally restricted scaffold suitable for exploring the effects of rigidity on kinase hinge-region binding [1]. When a screening hit with an acyclic amide linker requires optimization for entropic binding efficiency, this compound serves as a direct probe to isolate the contribution of the quaternary cyclopropane center. Comparative biochemical profiling against the flexible furan-3-carboxamide analog (CAS 2034316-23-7) can quantify the binding affinity gain attributable to preorganization [2].

Physicochemical Property Optimization in CNS or Cellular Permeability Assays

With a computed XLogP3 of 1.6 and TPSA of approximately 81 Ų, CAS 2034501-14-7 falls within the favorable range for CNS druglikeness [1][3]. Procurement is recommended when a medicinal chemistry program requires a moderately lipophilic analog to assess blood-brain barrier penetration or cellular uptake in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayers, enabling head-to-head comparison with the more polar furan-3-carboxamide analog (XLogP3 = 0.4) [2].

Heterocycle Scanning for Kinase Selectivity Profiling

The furan-3-yl substituent at the pyrazine 3-position of CAS 2034501-14-7 offers an oxygen-centered hydrogen bond acceptor distinct from the nitrogen-based acceptors in pyrazole analogs or the sulfur in thiophene analogs [1]. This compound is ideally suited for a heterocycle scan in a lead optimization campaign, where it can be tested alongside the 1-methylpyrazol-4-yl (CAS 2034614-08-7) and thiophen-2-yl (CAS 2034389-58-5) variants in a broad kinome selectivity panel (e.g., DiscoverX scanMAX) to identify heterocycle-dependent off-target liabilities .

Quote Request

Request a Quote for N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.